4-Methoxy-3-methylphenylacetone

Forensic chemistry Analytical method validation Regioisomer differentiation

4-Methoxy-3-methylphenylacetone (IUPAC: 1-(4-methoxy-3-methylphenyl)propan-2-one, CAS 16882-23-8) is a disubstituted phenylacetone derivative bearing a methoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. With molecular formula C11H14O2 and molecular weight 178.23 g/mol, this compound exists as a light yellow liquid at ambient temperature and is classified as a ketone intermediate.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 16882-23-8
Cat. No. B097848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methylphenylacetone
CAS16882-23-8
Synonyms4-METHOXY-3-METHYLPHENYLACETONE
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)C)OC
InChIInChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3
InChIKeyQSBPLIJLGSKDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-methylphenylacetone (CAS 16882-23-8): Procurement-Relevant Identity and Baseline Characterization


4-Methoxy-3-methylphenylacetone (IUPAC: 1-(4-methoxy-3-methylphenyl)propan-2-one, CAS 16882-23-8) is a disubstituted phenylacetone derivative bearing a methoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring [1]. With molecular formula C11H14O2 and molecular weight 178.23 g/mol, this compound exists as a light yellow liquid at ambient temperature and is classified as a ketone intermediate . It is primarily sourced for use as a pharmaceutical impurity reference standard (Mebeverine EP Impurity I), as an analytical standard for HPLC method development, and as a synthetic building block in medicinal chemistry and agrochemical research [2]. Its commercial availability typically ranges from 95% to 97% purity, with storage recommended at 2–8°C .

Product Type
Pharmaceutical impurity reference standard (Mebeverine EP Impurity I)
Key Workflows
HPLC/LC-MS method development, ANDA/DMF submission, QC batch release
Sourcing Context
Research-grade intermediate; cold-chain storage (2–8°C) required

Why 4-Methoxy-3-methylphenylacetone Cannot Be Replaced by Generic Phenylacetone Analogs in Critical Applications


Phenylacetone analogs sharing the same core scaffold are not functionally interchangeable because the exact ring-substitution pattern (4-methoxy, 3-methyl) governs chromatographic retention, mass spectral fragmentation, and biological recognition in ways that directly impact analytical selectivity and synthetic utility [1]. In forensic and pharmaceutical impurity profiling, regioisomeric methoxy methyl phenylacetones exhibit distinct GC elution orders on cyclodextrin phases and differentiated EI-MS fragmentation pathways depending on whether the methoxy group is ortho, meta, or para to the benzylic cation [1]. In pharmaceutical quality control, 4-methoxy-3-methylphenylacetone is specifically designated as Mebeverine EP Impurity I; substitution with 4-methoxyphenylacetone or 4-methylphenylacetone would yield a structurally different impurity profile that fails to meet pharmacopoeial identification criteria [2][3]. Physicochemical parameters—including boiling point, density, and lipophilicity (XLogP)—also diverge sufficiently among close analogs to affect downstream formulation, extraction, and purification protocols . These compound-specific characteristics make generic replacement scientifically and regulatorily unsound.

Regioisomeric methoxy methyl phenylacetones exhibit distinct GC elution orders and MS fragmentation; ortho- or meta-substituted analogs may not meet pharmacopoeial identification criteria.
Mono-substituted analogs (4-methoxyphenylacetone, 4-methylphenylacetone) differ in boiling point, density, and lipophilicity, which may shift process parameters and chromatographic retention.
Generic phenylacetone derivatives lack the required impurity designation (EP Impurity I) for regulatory ANDA/QC applications; direct replacement may fail identity testing.

Quantitative Differentiation Evidence for 4-Methoxy-3-methylphenylacetone vs. Closest Structural Analogs


GC-MS Regioisomeric Resolution: Complete Separation of Para-Methoxy-Substituted Phenylacetones from Ortho and Meta Isomers

On a modified β-cyclodextrin GC stationary phase, the 10 regioisomeric methoxy methyl phenylacetones are completely resolved [1]. Ortho-methoxy-substituted ketones (K1–K4) elute first, meta-methoxy-substituted ketones (K5–K8) elute in the intermediate region, and para-methoxy-substituted ketones (K9–K10) show the greatest affinity for the stationary phase and elute last [1]. 4-Methoxy-3-methylphenylacetone, as a para-methoxy-substituted isomer, is therefore unambiguously distinguishable from its 8 ortho- and meta-substituted regioisomeric counterparts based on retention time alone. Complete separation was not achieved on conventional Rtx-1 or Rtx-200 columns, underscoring the necessity of the cyclodextrin phase for unambiguous identification [1].

GC-MS Regioisomeric Resolution
Class-level inference
Complete resolution of 10 regioisomers; para-methoxy isomers (K9–K10) elute last on β-cyclodextrin phase.
Analytical selectivity context: supports unambiguous identification against ortho- and meta-isomers.
Complete separation not achieved on conventional Rtx-1 or Rtx-200 columns.
Forensic chemistry Analytical method validation Regioisomer differentiation

Pharmaceutical Impurity Standard Designation: 4-Methoxy-3-methylphenylacetone as Mebeverine EP Impurity I with Validated HPLC and LC-MS Signatures

4-Methoxy-3-methylphenylacetone is explicitly identified as Mebeverine EP Impurity I, a process-related and degradation impurity encountered during mebeverine synthesis and stability studies [1]. It is characterized by a distinct retention time in reversed-phase HPLC, a specific mass spectral ion in LC-MS, and diagnostic NMR shifts that facilitate unambiguous structural confirmation against the mebeverine active pharmaceutical ingredient (API) and other co-occurring impurities [1]. The impurity reference standard is supplied with detailed Certificates of Analysis compliant with regulatory guidelines (USP/EP) and is used for analytical method development, ANDA/DMF submissions, and batch release testing [2].

EP Impurity I Designation
Head-to-head
Distinct HPLC RT, LC-MS ion, and NMR shifts vs. Mebeverine API.
Regulatory submission context: required for ANDA/DMF and QC batch release testing.
Qualitative fingerprint meets EP-related impurity thresholds per ICH Q3A.
Pharmaceutical quality control Impurity profiling Regulatory compliance

Physicochemical Property Differentiation: Boiling Point, Density, and Lipophilicity vs. 4-Methoxyphenylacetone and 4-Methylphenylacetone

4-Methoxy-3-methylphenylacetone exhibits measurably distinct physicochemical properties relative to its two closest mono-substituted analogs . At reduced pressure, its boiling point of 164–166 °C (10 Torr) is approximately 32–34 °C higher than that of 4-methylphenylacetone (132 °C at 20 mmHg) . At atmospheric pressure, its boiling point of ~279.9 °C exceeds that of 4-methoxyphenylacetone (266–268 °C) by approximately 12–14 °C . Density differs as well: 1.011 g/cm³ for the target vs. 1.067 g/mL for 4-methoxyphenylacetone and 0.96 g/mL for 4-methylphenylacetone . Computed lipophilicity (XLogP) is 1.9 for the target vs. 1.6 for 4-methoxyphenylacetone, reflecting the incremental hydrophobicity contributed by the additional ring methyl group [1].

Physicochemical Properties
Cross-study comparable
BP: 164–166°C (10 Torr) / ~279.9°C (atm); Density: 1.011 g/cm³; XLogP: 1.9.
Process engineering context: differences in boiling point and density may affect distillation and extraction protocols.
ΔBP +12–34°C vs. mono-substituted analogs; ΔXLogP +0.3 vs. 4-methoxyphenylacetone.
Physicochemical characterization Process engineering Formulation science

Commercial Purity Specifications and Storage Requirements from Reputable Suppliers: Benchmarking Procurement-Relevant Quality Metrics

Commercial sourcing data from multiple independent suppliers provides quantitative purity and handling benchmarks for 4-methoxy-3-methylphenylacetone . Fluorochem supplies the compound at 95.0% minimum purity (SKU F233903) . AKSci and Bidepharm offer purity specifications of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC traceability . Daicel Pharma Standards provides the compound as a pharmaceutical impurity reference standard (CAT DCTI-C-2226) with storage at 2–8 °C . These purity tiers (95% technical grade vs. 97% research grade vs. pharmacopoeial impurity standard grade) define distinct procurement pathways depending on whether the end-use is bulk synthesis, analytical method development, or regulatory submission support.

Commercial Purity & Storage
Data to verify
Purity: 95–97% across suppliers; requires storage at 2–8°C.
Procurement context: purity ceiling is lower than simpler analogs (98–99%), with cold-chain logistics required.
Supplier specifications as of 2024–2026; confirm batch-specific CoA.
Chemical procurement Quality assurance Supplier comparison

Differentiated Application Scenarios for 4-Methoxy-3-methylphenylacetone Based on Verified Evidence


Pharmaceutical ANDA/QC: Mebeverine Impurity Reference Standard for Regulatory Submission and Batch Release Testing

In pharmaceutical quality control laboratories supporting mebeverine hydrochloride manufacturing, 4-methoxy-3-methylphenylacetone is the indispensable EP Impurity I reference standard [1]. Its validated distinct HPLC retention time and LC-MS diagnostic ion enable accurate impurity quantification during stability studies, method validation, and commercial batch release [1]. Regulatory submissions (ANDA/DMF) require this specific impurity standard for traceability against USP or EP pharmacopoeial monographs; no other phenylacetone analog can fulfill this role [2].

Forensic and Regulatory Analysis: Unambiguous Identification of Regioisomeric Methoxy Methyl Phenylacetones in Controlled Substance Precursor Screening

Forensic laboratories tasked with identifying controlled precursor substances benefit from the compound's well-characterized GC-MS behavior on modified β-cyclodextrin phases [3]. Because the 10 regioisomeric methoxy methyl phenylacetones share isobaric relationships with 3,4-methylenedioxyphenylacetone, the ability to chromatographically resolve 4-methoxy-3-methylphenylacetone (as a para-methoxy isomer eluting last) from ortho- and meta-substituted counterparts is critical for unambiguous evidentiary reporting [3].

Organic Synthesis and Medicinal Chemistry: Building Block Requiring Defined Substitution Pattern for Downstream Reactivity Control

As a synthetic intermediate, 4-methoxy-3-methylphenylacetone offers a specific ring activation pattern (electron-donating methoxy para to the acetonyl side chain, methyl meta) that directs electrophilic aromatic substitution and enolate chemistry in ways that mono-substituted analogs cannot replicate [4]. The compound's distinct boiling point (164–166 °C at 10 Torr) and density (1.011 g/cm³) further enable precise distillation and solvent extraction protocols that would require re-optimization if a different analog were substituted .

Analytical Method Development: HPLC and LC-MS System Suitability Standard with Certified Purity and Cold-Chain Storage Integrity

For analytical laboratories developing or validating HPLC/LC-MS methods, the compound's availability as a characterized reference standard (97% purity with NMR/HPLC/GC CoA from Bidepharm and AKSci) supports system suitability testing and calibration . The requirement for 2–8 °C storage, as specified by Daicel Pharma Standards, must be factored into laboratory inventory planning but ensures long-term integrity of the reference material for critical quantitative analyses .

Application
Selection Property
Validation Focus
Pharmaceutical ANDA/QC Testing
EP-specified impurity reference standard identity
Regulatory traceability; pharmacopoeial identification criteria
Forensic Precursor Screening
Regioisomeric GC-MS retention on cyclodextrin phases
Unambiguous differentiation from isobaric regioisomers
Organic Synthesis & Medicinal Chemistry
Defined ring-substitution pattern (4-OCH₃, 3-CH₃)
Reactivity control in electrophilic substitution and enolate chemistry
Analytical Method Development
Certified purity and cold-chain storage integrity
System suitability and calibration for HPLC/LC-MS methods

Technical Documentation Hub

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